2-[(furan-2-ylmethyl)amino]-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound (5Z)-5-[(2-{[(FURAN-2-YL)METHYL]AMINO}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features a combination of furan, pyrido[1,2-a]pyrimidine, and thiazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with a pyrido[1,2-a]pyrimidine derivative under specific conditions to form the intermediate. This intermediate is further reacted with a thiazolidinone derivative to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyrido[1,2-a]pyrimidine moiety can be reduced to form dihydropyrido[1,2-a]pyrimidine derivatives.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities and properties.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and thereby affecting cellular pathways. For example, it could inhibit the activity of a key enzyme involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
- **(5Z)-5-[(2-{[(FURAN-2-YL)METHYL]AMINO}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID
- 2,4-Dichloroaniline
- Heparinoid derivatives
Uniqueness
This compound is unique due to its combination of furan, pyrido[1,2-a]pyrimidine, and thiazolidinone moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H16N4O3S2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16N4O3S2/c1-11-5-6-15-21-16(20-9-12-4-3-7-26-12)13(17(24)23(15)10-11)8-14-18(25)22(2)19(27)28-14/h3-8,10,20H,9H2,1-2H3/b14-8- |
InChI Key |
ZHMMXXWJZCDPKX-ZSOIEALJSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)NCC4=CC=CO4)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)NCC4=CC=CO4)C=C1 |
Origin of Product |
United States |
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